2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Brand Name: Vulcanchem
CAS No.: 2098036-31-6
VCID: VC3092793
InChI: InChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2
SMILES: C1CC1N2CCN(S2(=O)=O)C3CCNCC3
Molecular Formula: C10H19N3O2S
Molecular Weight: 245.34 g/mol

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide

CAS No.: 2098036-31-6

Cat. No.: VC3092793

Molecular Formula: C10H19N3O2S

Molecular Weight: 245.34 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide - 2098036-31-6

Specification

CAS No. 2098036-31-6
Molecular Formula C10H19N3O2S
Molecular Weight 245.34 g/mol
IUPAC Name 2-cyclopropyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide
Standard InChI InChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2
Standard InChI Key IQGVHWMZMAHWLG-UHFFFAOYSA-N
SMILES C1CC1N2CCN(S2(=O)=O)C3CCNCC3
Canonical SMILES C1CC1N2CCN(S2(=O)=O)C3CCNCC3

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide possesses a distinct molecular structure that combines a thiadiazolidine core with strategically positioned functional groups. The compound is formally identified by several chemical identifiers that facilitate its cataloging in chemical databases and literature.

The fundamental identification parameters of the compound are presented in Table 1:

ParameterValue
CAS Number2098036-31-6
Molecular FormulaC₁₀H₁₉N₃O₂S
Molecular Weight245.34 g/mol
IUPAC Name2-cyclopropyl-5-piperidin-4-yl-1,2,5-thiadiazolidine 1,1-dioxide
PubChem Compound ID84802893

The molecular structure features a five-membered thiadiazolidine ring that contains a sulfur atom and two nitrogen atoms. The sulfur atom is oxidized to form a sulfone group (1,1-dioxide), which significantly influences the compound's electronic properties and potential hydrogen-bonding capabilities. The cyclopropyl group attached at position 2 contributes a unique three-membered ring structure, while the piperidin-4-yl group at position 5 adds a six-membered nitrogen-containing heterocycle.

Structural Identifiers and Chemical Representations

For computational chemistry and chemical database purposes, the compound is represented by several standardized notation systems as shown in Table 2:

Identifier TypeValue
Standard InChIInChI=1S/C10H19N3O2S/c14-16(15)12(9-1-2-9)7-8-13(16)10-3-5-11-6-4-10/h9-11H,1-8H2
Standard InChIKeyIQGVHWMZMAHWLG-UHFFFAOYSA-N
SMILESC1CC1N2CCN(S2(=O)=O)C3CCNCC3
Canonical SMILESC1CC1N2CCN(S2(=O)=O)C3CCNCC3

These structural representations provide critical information for computational modeling, structure-activity relationship studies, and database searching. The InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) notations encode the exact connectivity and stereochemistry of the molecule in standardized formats used across chemical information systems worldwide.

Synthesis and Characterization

Characterization Techniques

Comprehensive characterization of 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide would typically involve a combination of spectroscopic and analytical techniques. Future studies should focus on synthesizing and characterizing this compound using methods such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy: Including ¹H-NMR and ¹³C-NMR to confirm the structural arrangement and connectivity of atoms. The cyclopropyl group would show characteristic signals in the upfield region (approximately 0.5-1.5 ppm) in ¹H-NMR.

  • Mass Spectrometry: To confirm the molecular weight and fragmentation pattern, which would be expected to show the molecular ion at m/z 245 and characteristic fragmentation of the cyclopropyl and piperidin-4-yl groups.

  • Infrared (IR) Spectroscopy: Particularly useful for identifying the S=O stretching vibrations of the 1,1-dioxide functionality, typically appearing as strong bands in the 1300-1150 cm⁻¹ region.

  • X-ray Crystallography: If suitable crystals can be obtained, this technique would provide definitive confirmation of the three-dimensional structure and spatial arrangement of the molecule.

Similar compounds in the thiadiazole class have been characterized using these techniques, as evidenced by the crystallographic data available for related structures .

Future Research Directions

Future studies on 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide should focus on several key areas to fully elucidate its properties and potential applications.

Synthesis Optimization and Scale-up

Developing efficient and scalable synthetic routes for 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide represents an important research priority. This would involve:

Successful synthesis optimization would facilitate more extensive biological testing and potential development of this compound or its derivatives.

Comprehensive Biological Evaluation

A thorough assessment of the biological activities of 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide is essential to understand its therapeutic potential. Future studies should include:

  • Screening against diverse enzyme panels to identify potential targets

  • Evaluation of anticancer activity against various cancer cell lines

  • Assessment of PTPase inhibition specificity and potency

  • Investigation of anti-apoptotic effects in relevant cellular and animal models

  • Exploration of potential applications in metabolic disorders, given the PTPase inhibition potential of related compounds

These investigations would help position this compound within the broader context of thiadiazolidine-based therapeutics and identify the most promising applications for further development.

Structure Modification and Optimization

Systematic modification of the 2-Cyclopropyl-5-(piperidin-4-yl)-1,2,5-thiadiazolidine 1,1-dioxide structure could lead to derivatives with enhanced potency, selectivity, or pharmacokinetic properties. This approach might include:

  • Exploration of alternative substituents at positions 2 and 5

  • Investigation of stereochemical influences on activity

  • Incorporation of additional functional groups to enhance target binding

  • Optimization of physicochemical properties to improve drug-like characteristics

Such structure-activity relationship studies would contribute valuable insights for the rational design of improved thiadiazolidine-based therapeutic agents .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator